molecular formula C4H5N3S B026086 2-Thiocytosine CAS No. 107759-90-0

2-Thiocytosine

Cat. No. B026086
M. Wt: 127.17 g/mol
InChI Key: DCPSTSVLRXOYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiocytosine is a modified nucleoside that has gained much attention in recent years due to its unique properties and potential applications in scientific research. It is a sulfur-containing analog of cytosine, one of the four nucleotide bases that make up DNA.

Mechanism Of Action

The mechanism of action of 2-Thiocytosine is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of 2-Thiocytosine and the active site of DNA polymerase. This covalent bond inhibits the activity of DNA polymerase, leading to the selective inhibition of DNA synthesis.

Biochemical And Physiological Effects

2-Thiocytosine has been shown to have several biochemical and physiological effects. It has been shown to induce base substitution mutations in bacterial and mammalian cells, and to inhibit DNA methylation. Additionally, 2-Thiocytosine has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Thiocytosine in lab experiments is its selectivity for DNA polymerase activity. This makes it useful for DNA sequencing and mutagenesis studies. However, one of the limitations of using 2-Thiocytosine is its potential toxicity. It has been shown to induce DNA damage and cell death in some cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Thiocytosine. One area of interest is its potential use as an epigenetic modifier. It has been shown to inhibit DNA methylation, which could have implications for the treatment of diseases such as cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-Thiocytosine and its potential toxicity. Finally, the development of new synthesis methods for 2-Thiocytosine could lead to improved purity and yield, making it more accessible for scientific research.

Synthesis Methods

There are several methods for synthesizing 2-Thiocytosine, including the reaction of cytosine with Lawesson's reagent, the reaction of cytosine with thiourea followed by oxidation, and the reaction of cytosine with sulfuric acid and thionyl chloride. However, the most commonly used method is the reaction of cytosine with phosphorus pentasulfide in a mixture of dimethylformamide and pyridine. This method yields high purity and high yield of 2-Thiocytosine.

Scientific Research Applications

2-Thiocytosine has been used in various scientific research applications, including DNA sequencing, mutagenesis, and epigenetic modification. It has been shown to selectively inhibit DNA polymerase activity, which makes it useful for DNA sequencing. It has also been used as a mutagen in bacterial and mammalian cells, inducing base substitution mutations. Additionally, 2-Thiocytosine has been shown to inhibit DNA methylation, which is an epigenetic modification that plays a crucial role in gene regulation.

properties

IUPAC Name

6-amino-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPSTSVLRXOYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059823
Record name 6-Amino-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiocytosine

CAS RN

333-49-3
Record name 2-Thiocytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiocytosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Thiocytosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Pyrimidinethione, 6-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Amino-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminopyrimidine-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.